molecular formula C12H7F3N4 B2440499 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75175-86-9

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2440499
CAS No.: 75175-86-9
M. Wt: 264.211
InChI Key: URRYYGDLCAUJOJ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical reagent designed for investigative applications in medicinal chemistry and drug discovery. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are recognized in scientific literature for their significant potential as inhibitors of parasitic and human biological targets . Its core structure is a fused heterobicyclic system, and the presence of the 3-(trifluoromethyl)phenyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability and modulate membrane permeability. Primary research applications for this compound include its investigation as a potential inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition represents a validated therapeutic strategy. Researchers are exploring DHODH inhibitors for a range of conditions, including antimalarial therapies and other parasitic diseases such as leishmaniasis and Chagas disease . The compound's mechanism of action is believed to involve binding to the quinone-binding site of the mitochondrial DHODH enzyme, thereby disrupting the synthesis of uridine monophosphate (UMP) and halting the proliferation of parasites or rapidly dividing human cells. Furthermore, closely related [1,2,4]triazolo[1,5-a]pyrimidine analogs are being studied for their activity as protozoan proteasome inhibitors, which could offer a novel mechanism for combating resilient parasitic infections . This makes the compound a valuable scaffold for developing treatments for neglected tropical diseases. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-19-11(18-10)16-7-17-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYYGDLCAUJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=NC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ethyl 3-Oxobutanoate with Aminoguanidine Hydrochloride

A foundational approach involves the condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride to form diaminopyrimidone intermediates. This method, adapted from antimalarial drug development, proceeds via a two-step mechanism:

  • Formation of Diaminopyrimidone (7) : Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride in ethanol under reflux, yielding diaminopyrimidone (7) in 65–70% yield.
  • Cyclization with Acylating Agents : Treatment of 7 with 3-(trifluoromethyl)benzoyl chloride in dichloromethane and triethylamine facilitates cyclization to 7-hydroxy-triazolopyrimidine (9a). Subsequent chlorination with phosphoryl chloride (POCl₃) at 80°C generates the 7-chloro intermediate (10a), which undergoes nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline in toluene at 110°C to yield the target compound.

Key Advantages :

  • High regioselectivity due to electronic effects of the trifluoromethyl group.
  • Scalability to multigram quantities using commercially available reagents.

Cyclization of 5-Amino-1,2,4-Triazoles with Acetoacetate Derivatives

Alternative routes employ preformed 5-amino-1,2,4-triazoles (8) condensed with ethyl acetoacetate. This method circumvents challenges associated with aminoguanidine instability:

  • Synthesis of 5-Amino-1,2,4-Triazole (8) : 3-(Trifluoromethyl)phenyl-substituted 5-amino-1,2,4-triazole is prepared via cyclocondensation of thiourea derivatives with hydrazine.
  • Formation of Triazolopyrimidinone (9b) : Reaction of 8 with ethyl acetoacetate in acetic acid under microwave irradiation (120°C, 30 minutes) induces cyclization to 9b.
  • Chlorination and Aniline Coupling : Analogous to Section 2.1, POCl₃-mediated chlorination and displacement with 3-(trifluoromethyl)aniline furnish the final product.

Limitations :

  • Lower yields (50–60%) due to competing side reactions during triazole synthesis.
  • Requires stringent anhydrous conditions to prevent hydrolysis.

One-Pot Tandem Cyclization and Functionalization

Recent advancements leverage one-pot methodologies to streamline synthesis:

  • Simultaneous Cyclization and Coupling : A mixture of ethyl 3-oxobutanoate, aminoguanidine hydrochloride, and 3-(trifluoromethyl)benzoyl chloride in dimethylformamide (DMF) undergoes microwave-assisted cyclization (150°C, 20 minutes), directly yielding 9a without isolating intermediates.
  • In Situ Chlorination : Addition of POCl₃ and catalytic N,N-dimethylaniline to the reaction mixture facilitates direct conversion to 10a, followed by aniline displacement.

Advantages :

  • Reduced purification steps.
  • Overall yield improvement to 75–80%.

Key Intermediates and Their Preparation

Diaminopyrimidone (7)

Synthesis :

  • Reagents : Ethyl 3-oxobutanoate (1.2 equiv), aminoguanidine hydrochloride (1.0 equiv), ethanol.
  • Conditions : Reflux for 12 hours, followed by cooling to 0°C for crystallization.
  • Yield : 68%.

7-Hydroxy-triazolopyrimidine (9a)

Synthesis :

  • Reagents : Diaminopyrimidone (7, 1.0 equiv), 3-(trifluoromethyl)benzoyl chloride (1.1 equiv), triethylamine (2.0 equiv), dichloromethane.
  • Conditions : Stirring at 25°C for 6 hours.
  • Yield : 85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Chlorination Solvent Toluene 78% → 85%
Aniline Coupling Temp 110°C 70% → 82%
Microwave Power 300 W Time reduction by 50%

Catalytic Additives

  • Triethylamine : Enhances nucleophilic displacement by deprotonating aniline (yield increase: 15%).
  • N,N-Dimethylaniline : Suppresses POCl₃ side reactions during chlorination.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.25–7.95 (m, 4H, aryl-H), 6.89 (s, 1H, triazole-H).
    • ¹⁹F NMR : δ -62.5 (CF₃).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₂H₇F₃N₄ : 288.0632; Found : 288.0635.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Scalability
Condensation (2.1) 4 65% High
Triazole Cyclization (2.2) 5 55% Moderate
One-Pot (2.3) 3 78% High

Challenges and Limitations

  • Regioselectivity : Competing formation of [1,5-a] vs. [1,5-c] isomers during cyclization necessitates careful solvent and catalyst selection.
  • Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF₃ group, requiring neutral pH during coupling.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various triazolo pyrazine derivatives, which have shown promising anticancer properties .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold showed moderate to high inhibition rates against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. Notably, some derivatives achieved inhibition rates exceeding 60%, suggesting their potential as lead compounds in anticancer drug development .

Antifungal and Insecticidal Properties

In addition to anticancer effects, several derivatives have been evaluated for antifungal and insecticidal activities. In vitro tests indicated that these compounds exhibited good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some showing inhibition rates comparable to established fungicides like tebuconazole. The insecticidal activity was also notable against pests like Mythimna separata, indicating their potential utility in agricultural applications .

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemical compounds has been linked to enhanced biological activity and stability. The triazolo[1,5-a]pyrimidine framework is particularly attractive for developing new fungicides and insecticides due to its broad-spectrum efficacy against various agricultural pests and diseases. The synthesis of novel derivatives has led to promising candidates that could outperform current commercial products in terms of efficacy and safety profiles .

Material Science

Beyond biological applications, this compound derivatives are being explored for their potential in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. Research is ongoing to investigate their use as semiconductors or in the development of novel polymeric materials with enhanced thermal and mechanical properties .

Synthesis and Evaluation

A significant study involved the synthesis of several novel trifluoromethyl pyrimidine derivatives through a multi-step reaction process. These compounds were characterized using techniques such as NMR spectroscopy and X-ray diffraction. The bioactivity assays revealed that certain derivatives had excellent antifungal activity with inhibition rates reaching up to 100% against specific fungal strains at low concentrations .

Comparative Efficacy

A comparative study highlighted the efficacy of these compounds against both fungal pathogens and insect pests relative to traditional agrochemicals. The results indicated that some derivatives not only matched but exceeded the performance of existing products in both antifungal and insecticidal tests, thus supporting their potential for commercial development in agricultural settings .

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, particularly for targeting neurodegenerative and inflammatory diseases .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H9F3N4
  • CAS Number : 75175-86-9
  • Molecular Weight : 293.2472 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit inhibitory effects against HIV-1 by targeting the RNase H activity. For instance, certain analogs demonstrated IC50 values in the micromolar range (IC50 = 17.7 and 13.1 µM), indicating their potential as antiviral agents .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines including A549 (lung cancer), K562 (leukemia), and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 5 µg/mL to higher concentrations, suggesting it may serve as a lead compound for further development in cancer therapy .

Biological Activity Summary Table

Activity Type Target/Cell Line IC50 Value Reference
AntiviralHIV-117.7 µM
AnticancerA5495 µg/mL
AnticancerK5625 µg/mL
AnticancerHeLa5 µg/mL

Study on Antiviral Properties

A study published in March 2020 explored the structural modifications of triazolo[1,5-a]pyrimidines and their antiviral efficacy against HIV-1. The compounds were synthesized and tested for their ability to inhibit RNase H activity, which is crucial for the viral replication process. The results indicated that specific substitutions on the triazole ring enhanced antiviral potency .

Anticancer Screening

Another significant study investigated the anticancer potential of various trifluoromethyl pyrimidine derivatives, including this compound. The MTT assay was employed to assess cell viability in cancer cell lines. The findings revealed that while the compound exhibited promising activity, it was less potent than established chemotherapeutics like doxorubicin .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via distinctive shifts (e.g., 5-CF₃ at δ ~120 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves ambiguity in fused-ring systems. For example, the 6-[3-(trifluoromethyl)phenyl] derivative shows a dihedral angle of 85° between triazole and pyrimidine rings .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0764) .

How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antiasthma)?

Advanced
Activity depends on substituent patterns and target systems :

  • Antitumor activity correlates with 5-CF₃ and 7-chloro groups, which stabilize tubulin interactions .
  • Antiasthma activity (mediator release inhibition) requires 2-amino substituents and 3-trifluoromethylphenyl groups .
    Experimental Design Tip: Use isogenic cell lines or in vivo models (e.g., nude mouse xenografts for cancer, basophil histamine assays for asthma) to isolate target-specific effects .

What strategies improve metabolic stability and overcome multidrug resistance (MDR) in triazolopyrimidine derivatives?

Q. Advanced

  • Trifluoromethyl groups : Reduce CYP450-mediated oxidation, extending half-life in vivo (e.g., t₁/₂ >6 hours in mice) .
  • Chiral amines at the 7-position : (1S)-2,2,2-trifluoro-1-methylethylamino groups bypass P-glycoprotein efflux, retaining potency in MDR cell lines (IC₅₀ <100 nM vs. >1 µM for vincristine) .

How do computational methods (e.g., DFT, molecular docking) guide the design of triazolopyrimidine derivatives?

Q. Advanced

  • DFT/TDDFT : Predicts electron distribution and fluorescence properties for probes detecting nitroaromatics .
  • Docking studies : Identify key interactions (e.g., hydrogen bonding with tubulin’s β-subunit Asp177) .
    Case Study: Derivatives with 5-CF₃ and 7-NH₂ groups showed ΔGbinding = −9.8 kcal/mol vs. −7.2 kcal/mol for non-fluorinated analogs .

What are the limitations of current synthetic protocols, and how can they be optimized?

Q. Advanced

  • Challenge : Scalability of ionic liquid-mediated reactions.
  • Solution : Replace [BMIM][BF₄] with recyclable SiO₂-supported catalysts, improving yields to 88% after 5 cycles .
  • Side reactions : Hydrolysis of trifluoromethyl groups under acidic conditions. Mitigate by using anhydrous POCl₃ and low-temperature quenching .

How does fluorine substitution influence physicochemical properties?

Q. Basic

  • Lipophilicity : logP increases by 0.5–1.0 units with CF₃ vs. CH₃ .
  • Metabolic stability : Fluorine reduces oxidative metabolism, confirmed by microsomal assays (CLhep <15 mL/min/kg) .

What in vitro assays are critical for evaluating tubulin polymerization effects?

Q. Advanced

  • Turbidity assays : Monitor absorbance at 350 nm to quantify polymerization rates. This compound induces polymerization at 10 µM, comparable to paclitaxel .
  • Competitive binding assays : Use [³H]-vincristine displacement to confirm non-paclitaxel site binding (Kᵢ = 28 nM) .

How can regioselectivity be controlled in derivatives with multiple reactive sites?

Q. Advanced

  • β-Enamino diketones : Direct cyclization to the 5-position via steric and electronic effects .
  • Microwave irradiation : Enhances kinetic control, favoring 5-CF₃ over 7-CF₃ products (95:5 ratio) .

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